![molecular formula C16H26N2O3 B7460684 1-Cyclopentyl-4-(2,6-dimethylmorpholine-4-carbonyl)pyrrolidin-2-one](/img/structure/B7460684.png)
1-Cyclopentyl-4-(2,6-dimethylmorpholine-4-carbonyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopentyl-4-(2,6-dimethylmorpholine-4-carbonyl)pyrrolidin-2-one, also known as CPP-109, is a synthetic compound that has shown potential as a treatment for addiction to drugs such as cocaine and methamphetamine. CPP-109 is a derivative of the naturally occurring compound gamma-hydroxybutyrate (GHB), which has been used as a recreational drug and as a treatment for narcolepsy.
Mécanisme D'action
1-Cyclopentyl-4-(2,6-dimethylmorpholine-4-carbonyl)pyrrolidin-2-one works by inhibiting the enzyme that breaks down GHB in the brain. This leads to an increase in GHB levels, which in turn activates a specific type of receptor in the brain known as the GABA-B receptor. Activation of this receptor has been shown to reduce the release of dopamine, a neurotransmitter that is involved in the reward pathway associated with drug addiction.
Biochemical and Physiological Effects:
1-Cyclopentyl-4-(2,6-dimethylmorpholine-4-carbonyl)pyrrolidin-2-one has been shown to have a number of biochemical and physiological effects. In addition to its ability to reduce drug self-administration, 1-Cyclopentyl-4-(2,6-dimethylmorpholine-4-carbonyl)pyrrolidin-2-one has been shown to reduce anxiety and depression-like behaviors in rats. It has also been shown to increase the activity of certain enzymes involved in the metabolism of GHB.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-Cyclopentyl-4-(2,6-dimethylmorpholine-4-carbonyl)pyrrolidin-2-one as a research tool is its specificity for the enzyme that breaks down GHB. This allows researchers to study the effects of GHB activation on the brain without the confounding effects of other drugs. One limitation of 1-Cyclopentyl-4-(2,6-dimethylmorpholine-4-carbonyl)pyrrolidin-2-one is its potential for off-target effects, as it has been shown to interact with other enzymes in addition to the GHB-degrading enzyme.
Orientations Futures
Future research on 1-Cyclopentyl-4-(2,6-dimethylmorpholine-4-carbonyl)pyrrolidin-2-one could focus on its potential as a treatment for other types of addiction, such as opioid addiction. Additionally, further studies could investigate the long-term effects of 1-Cyclopentyl-4-(2,6-dimethylmorpholine-4-carbonyl)pyrrolidin-2-one on the brain and behavior. Finally, research could focus on developing more specific and potent inhibitors of the GHB-degrading enzyme to improve the efficacy and safety of 1-Cyclopentyl-4-(2,6-dimethylmorpholine-4-carbonyl)pyrrolidin-2-one and related compounds.
Méthodes De Synthèse
1-Cyclopentyl-4-(2,6-dimethylmorpholine-4-carbonyl)pyrrolidin-2-one can be synthesized through a multi-step process involving the reaction of various chemicals. The first step involves the reaction of cyclopentanone with 2,6-dimethylmorpholine to form a cyclic imine intermediate. This intermediate is then reacted with acetic anhydride to form the final product, 1-Cyclopentyl-4-(2,6-dimethylmorpholine-4-carbonyl)pyrrolidin-2-one.
Applications De Recherche Scientifique
1-Cyclopentyl-4-(2,6-dimethylmorpholine-4-carbonyl)pyrrolidin-2-one has been studied extensively for its potential as a treatment for addiction. In preclinical studies, 1-Cyclopentyl-4-(2,6-dimethylmorpholine-4-carbonyl)pyrrolidin-2-one has been shown to reduce the self-administration of cocaine and methamphetamine in rats. Clinical trials have also shown promising results, with 1-Cyclopentyl-4-(2,6-dimethylmorpholine-4-carbonyl)pyrrolidin-2-one reducing cocaine use in human subjects.
Propriétés
IUPAC Name |
1-cyclopentyl-4-(2,6-dimethylmorpholine-4-carbonyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3/c1-11-8-17(9-12(2)21-11)16(20)13-7-15(19)18(10-13)14-5-3-4-6-14/h11-14H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTASSFJNRNWDHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2CC(=O)N(C2)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-4-(2,6-dimethylmorpholine-4-carbonyl)pyrrolidin-2-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.